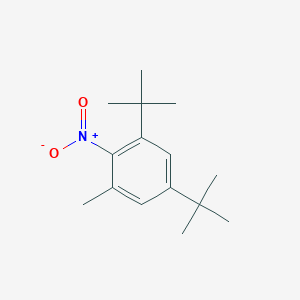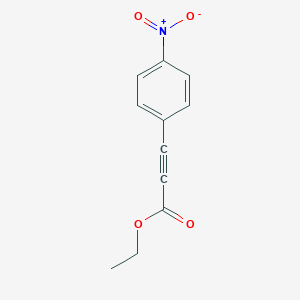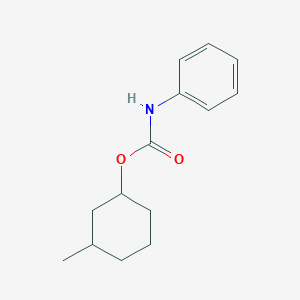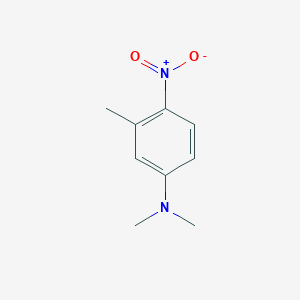
1,5-Ditert-butyl-3-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Ditert-butyl-3-methyl-2-nitrobenzene, also known as DBNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBNM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been extensively studied for its potential applications in various fields. One of the major applications of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is in the field of organic electronics. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has shown excellent performance as a hole transport material due to its high thermal stability, low energy barrier for hole injection, and high hole mobility.
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been studied for its potential applications in the field of medicine. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been shown to have anti-inflammatory and anti-cancer properties. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is not fully understood. However, it has been suggested that 1,5-Ditert-butyl-3-methyl-2-nitrobenzene acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and chemokines. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been found to have several biochemical and physiological effects. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has several advantages for lab experiments. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is relatively easy to synthesize and has a high purity. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to have excellent performance as a hole transport material in OLEDs and OSCs. However, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has some limitations for lab experiments. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is insoluble in water, which makes it difficult to handle in aqueous solutions. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is also highly toxic, which requires special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene. One future direction is to further investigate the mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene. Understanding the mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can help in the development of more effective therapies for inflammatory diseases and cancer.
Another future direction is to study the potential applications of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene in other fields. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has shown excellent performance as a hole transport material in OLEDs and OSCs. However, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene may also have potential applications in other fields, such as catalysis and energy storage.
Conclusion
In conclusion, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be synthesized by the reaction of 1,5-ditert-butyl-2-nitrobenzene with methylmagnesium bromide in the presence of a catalyst. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been extensively studied for its potential applications in the fields of organic electronics and medicine. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene, including further investigation of its mechanism of action and potential applications in other fields.
Synthesemethoden
1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be synthesized by the reaction of 1,5-ditert-butyl-2-nitrobenzene with methylmagnesium bromide in the presence of a catalyst. The reaction yields 1,5-Ditert-butyl-3-methyl-2-nitrobenzene with a purity of more than 90%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
20444-30-8 |
|---|---|
Produktname |
1,5-Ditert-butyl-3-methyl-2-nitrobenzene |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1,5-ditert-butyl-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C15H23NO2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16(17)18/h8-9H,1-7H3 |
InChI-Schlüssel |
UCVSJXYHULELEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)



